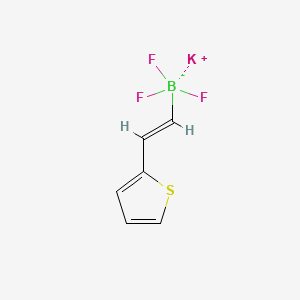
Potassium (E)-trifluoro(2-(thiophen-2-yl)vinyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group, which imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide typically involves the reaction of thiophene derivatives with boron reagents under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene derivative and the boron reagent . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives. These products have diverse applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide has several scientific research applications:
Biology: The compound is explored for its potential in biological labeling and imaging due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide involves its ability to participate in transmetalation reactions, particularly in the Suzuki–Miyaura coupling . The trifluoroborate group facilitates the transfer of the thiophene moiety to the palladium catalyst, leading to the formation of new carbon-carbon bonds. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which are catalyzed by palladium complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[(1E)-2-(oxetan-3-yl)ethenyl]boranuide
- Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Potassium trifluoro[(thiophen-2-yl)methyl]boranuide
Uniqueness
Potassium trifluoro[(E)-2-(thiophen-2-yl)ethenyl]boranuide is unique due to its specific structural features, which include the (E)-configuration of the ethenyl group and the presence of the thiophene ring. These features contribute to its distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C6H5BF3KS |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-2-thiophen-2-ylethenyl]boranuide |
InChI |
InChI=1S/C6H5BF3S.K/c8-7(9,10)4-3-6-2-1-5-11-6;/h1-5H;/q-1;+1/b4-3+; |
InChI-Schlüssel |
GNPAWGYUVFOKKO-BJILWQEISA-N |
Isomerische SMILES |
[B-](/C=C/C1=CC=CS1)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1=CC=CS1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)
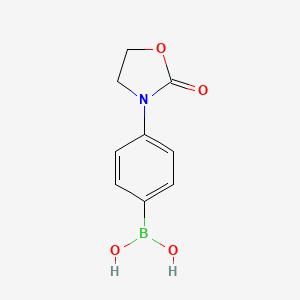

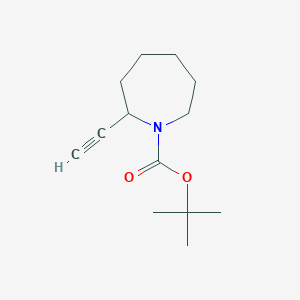
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
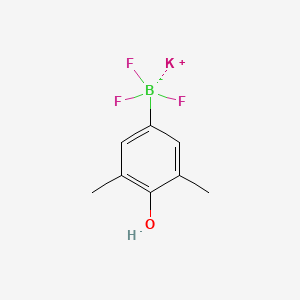
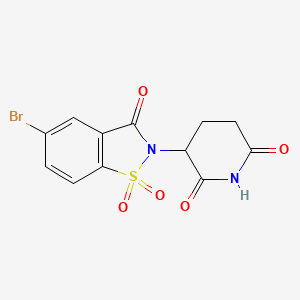
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
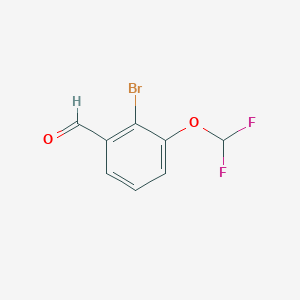

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
